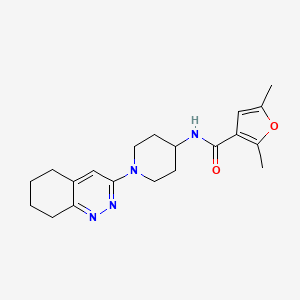
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds often involves various tactical approaches . For instance, one method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .Molecular Structure Analysis
The InChI code for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-3-17-14 (16)13-10 (2)9-12 (15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Synthesis and Structural Studies
Synthesis Processes : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has been studied in the context of various synthesis processes. One such study involved the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. This research provides insights into the structural transformations and oxidative behavior of related pyrrole derivatives (Cirrincione et al., 1987).
Crystallographic Analysis : The crystal and molecular structure of derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been a subject of study, providing valuable data on their geometrical configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Dmitriev et al., 2015).
Chemical Properties and Reactivity
NMR Spectroscopic Study : Nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the properties of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives. These studies aid in understanding the electronic environment and molecular dynamics of the compounds, which is essential for their application in various fields of chemistry (Lyčka et al., 2010).
Chemosensor Development : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives have been used to develop chemosensors for metal ions. These chemosensors can detect and differentiate between various metal ions, a property useful in environmental and analytical chemistry (Aysha et al., 2021).
Medicinal and Biological Applications
Antimicrobial Agents : Derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their potential as antimicrobial agents. These studies are significant in the search for new and effective treatments against various bacterial and fungal infections (2020).
Antimalarial Activities : Research has been conducted on ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives to assess their efficacy as antimalarial agents. These studies contribute to the ongoing effort to find new treatments for malaria, a significant global health concern (Ningsanont et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
The future directions for research on Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds could involve further exploration of their diverse therapeutic potential . This could include more in-depth studies on their synthesis, structure-activity relationships, and mechanisms of action.
特性
IUPAC Name |
ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGPGCCMAZJHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

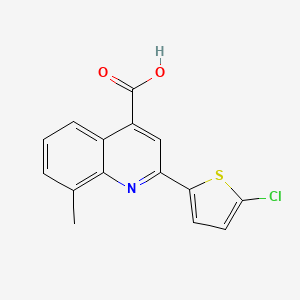
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)

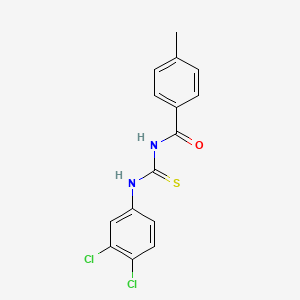
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
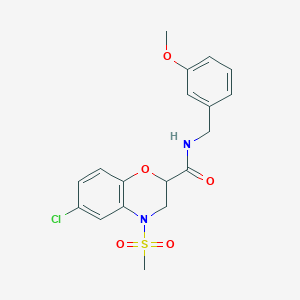
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
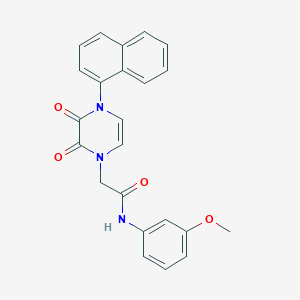
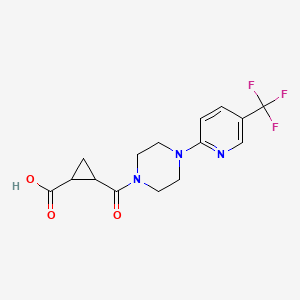

![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)
